molecular formula C17H26ClNO B6208991 [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride CAS No. 2703779-07-9

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Cat. No. B6208991
CAS RN: 2703779-07-9
M. Wt: 295.8
InChI Key:
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Description

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, also known as BTCPM, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist for the κ-opioid receptor, which is a type of receptor found in the central and peripheral nervous systems. The κ-opioid receptor plays a crucial role in pain management, mood regulation, and addiction.

Mechanism of Action

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride acts as a κ-opioid receptor agonist, which means that it binds to and activates the κ-opioid receptor. The κ-opioid receptor is a G protein-coupled receptor that is coupled to the Gαi/o protein. Activation of the κ-opioid receptor leads to the inhibition of adenylyl cyclase, which reduces the production of cyclic AMP. This results in the inhibition of neurotransmitter release, which leads to the analgesic and antidepressant effects of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride.
Biochemical and Physiological Effects:
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been shown to produce analgesic and antidepressant effects in animal models. It has also been found to have antinociceptive effects in animal models of pain. Studies have shown that [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride produces its effects through the κ-opioid receptor. It has also been found to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has several advantages for lab experiments. It is a potent and selective agonist for the κ-opioid receptor, which makes it a useful tool for studying the κ-opioid receptor. It has also been shown to produce consistent and reproducible effects in animal models. However, there are also some limitations to using [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride in lab experiments. It has a short half-life, which makes it difficult to administer in vivo. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.

Future Directions

There are several future directions for research on [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride. One area of research is the development of new analogs of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride that have improved pharmacokinetic properties. Another area of research is the investigation of the role of the κ-opioid receptor in addiction and substance abuse. [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has also been suggested as a potential therapeutic agent for the treatment of neuropathic pain and other chronic pain conditions. Further research is needed to fully understand the potential therapeutic applications of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride.

Synthesis Methods

The synthesis of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves a multi-step process that starts with the reaction of 3-tert-butylphenylacetonitrile with lithium diisopropylamide to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then reacted with 1,3-dichloroacetone to form the bicyclic ketone. The ketone is then reduced with sodium borohydride to give the alcohol intermediate. Finally, the alcohol intermediate is reacted with hydrochloric acid to form the hydrochloride salt of [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride.

Scientific Research Applications

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective agonist for the κ-opioid receptor, which makes it a potential candidate for the treatment of pain, depression, and addiction. Studies have shown that [5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride has a high affinity for the κ-opioid receptor and produces analgesic effects in animal models of pain. It has also been shown to have antidepressant effects in animal models of depression.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride' involves the reaction of 3-tert-butylbenzaldehyde with cyclopentadiene to form a Diels-Alder adduct, which is then reduced to form the desired bicyclic compound. The resulting compound is then reacted with formaldehyde and hydrogen chloride to form the final product.", "Starting Materials": [ "3-tert-butylbenzaldehyde", "cyclopentadiene", "sodium borohydride", "formaldehyde", "hydrogen chloride" ], "Reaction": [ "Step 1: React 3-tert-butylbenzaldehyde with cyclopentadiene in the presence of a Lewis acid catalyst to form the Diels-Alder adduct.", "Step 2: Reduce the Diels-Alder adduct with sodium borohydride to form the desired bicyclic compound.", "Step 3: React the bicyclic compound with formaldehyde and hydrogen chloride to form '[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride'." ] }

CAS RN

2703779-07-9

Product Name

[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

Molecular Formula

C17H26ClNO

Molecular Weight

295.8

Purity

95

Origin of Product

United States

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